molecular formula C17H14Cl2N2O3 B12495992 N-(2-chloro-4-methylphenyl)-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(2-chloro-4-methylphenyl)-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B12495992
M. Wt: 365.2 g/mol
InChI Key: FRFMSWOPZFCQGD-UHFFFAOYSA-N
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Description

2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a benzoxazinone core and chlorinated phenyl groups. It is often studied for its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzoxazinone Core: This step usually starts with the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions to form the benzoxazinone ring.

    Chlorination: The benzoxazinone intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.

    Acetamide Formation: The final step involves the reaction of the chlorinated benzoxazinone with 2-chloro-4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide: Lacks the additional chlorine and methyl groups on the phenyl ring.

    2-(3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide: Lacks the chlorine atom at the 7-position of the benzoxazinone ring.

Uniqueness

2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide is unique due to the presence of both chlorine and methyl groups on the phenyl ring, as well as the chlorine atom at the 7-position of the benzoxazinone ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C17H14Cl2N2O3/c1-10-2-4-13(12(19)6-10)20-16(22)8-21-14-5-3-11(18)7-15(14)24-9-17(21)23/h2-7H,8-9H2,1H3,(H,20,22)

InChI Key

FRFMSWOPZFCQGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)COC3=C2C=CC(=C3)Cl)Cl

Origin of Product

United States

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